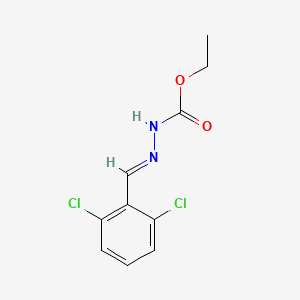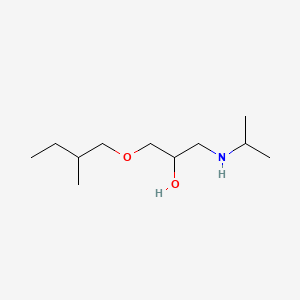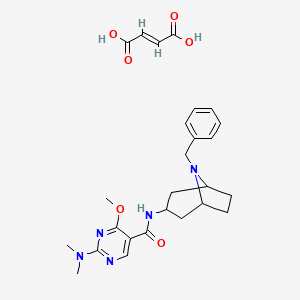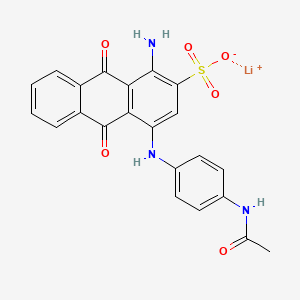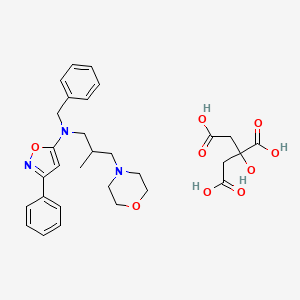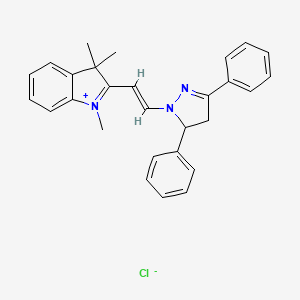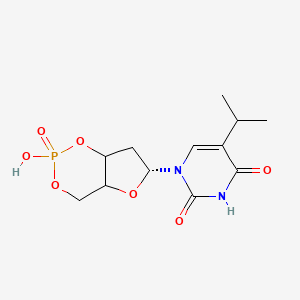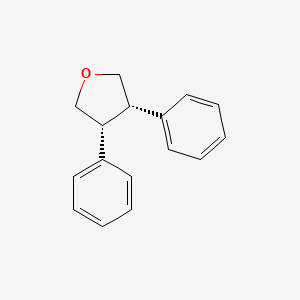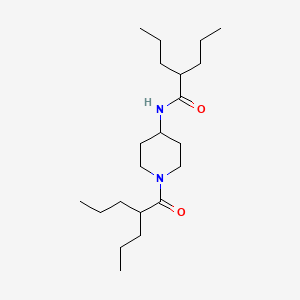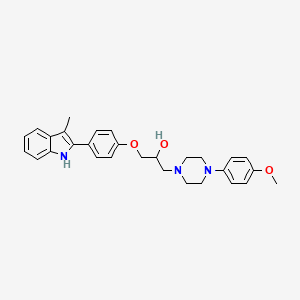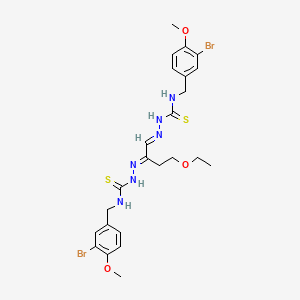
Hydrazinecarbothioamide, 2,2'-(1-(2-ethoxyethyl)-1,2-ethanediylidene)bis(N-((3-bromo-4-methoxyphenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “NIOSH/ES2385000” is a chemical substance that has been studied and documented by the National Institute for Occupational Safety and Health (NIOSH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/ES2385000” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions that convert raw materials into the desired compound. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize the yield and quality of the compound.
Industrial Production Methods: In industrial settings, the production of “NIOSH/ES2385000” is scaled up to meet the demand for the compound. Industrial production methods may involve continuous flow processes, batch reactors, and other large-scale chemical engineering techniques. The goal is to produce the compound efficiently and cost-effectively while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: “NIOSH/ES2385000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s behavior and reactivity in different environments.
Common Reagents and Conditions: The common reagents used in reactions involving “NIOSH/ES2385000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation of the compound.
Major Products Formed: The major products formed from reactions involving “NIOSH/ES2385000” depend on the specific reaction pathway. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
“NIOSH/ES2385000” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, the compound may be studied for its effects on biological systems, including its potential as a therapeutic agent. In medicine, “NIOSH/ES2385000” could be investigated for its pharmacological properties and potential use in drug development. In industry, the compound may be utilized in the production of materials, chemicals, and other products.
Mechanism of Action
The mechanism of action of “NIOSH/ES2385000” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to “NIOSH/ES2385000” include other chemicals with comparable structures and reactivity. These may include volatile organic compounds, other industrial chemicals, and substances with similar functional groups.
Uniqueness: What sets “NIOSH/ES2385000” apart from similar compounds is its specific set of properties and applications
Properties
CAS No. |
93588-15-9 |
|---|---|
Molecular Formula |
C24H30Br2N6O3S2 |
Molecular Weight |
674.5 g/mol |
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-3-[(E)-[(1E)-1-[(3-bromo-4-methoxyphenyl)methylcarbamothioylhydrazinylidene]-4-ethoxybutan-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C24H30Br2N6O3S2/c1-4-35-10-9-18(30-32-24(37)28-14-17-6-8-22(34-3)20(26)12-17)15-29-31-23(36)27-13-16-5-7-21(33-2)19(25)11-16/h5-8,11-12,15H,4,9-10,13-14H2,1-3H3,(H2,27,31,36)(H2,28,32,37)/b29-15+,30-18+ |
InChI Key |
OWQVCTUEMAXASL-DZDSZKGDSA-N |
Isomeric SMILES |
CCOCC/C(=N\NC(=S)NCC1=CC(=C(C=C1)OC)Br)/C=N/NC(=S)NCC2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CCOCCC(=NNC(=S)NCC1=CC(=C(C=C1)OC)Br)C=NNC(=S)NCC2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



